9-(4-ethoxyphenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
9-(4-ethoxyphenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-ethoxyphenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine and pyrimidine precursors, followed by their fusion under specific conditions. Key steps include:
Formation of the Purine Ring: This can be achieved through the cyclization of appropriate amines and aldehydes.
Formation of the Pyrimidine Ring: This involves the condensation of urea or thiourea with β-dicarbonyl compounds.
Fusion of Rings: The purine and pyrimidine rings are fused together through a series of cyclization reactions, often catalyzed by acids or bases.
Introduction of Substituents: The ethoxyphenyl, dimethyl, and methylprop-2-enyl groups are introduced through substitution reactions, using reagents like ethyl iodide, methyl iodide, and allyl bromide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and ethoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the double bonds or carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with nucleic acids and proteins makes it a valuable tool for studying cellular processes and molecular interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its structural similarity to nucleotides suggests it may act as an inhibitor of enzymes involved in DNA replication and repair, making it a candidate for anticancer and antiviral drugs.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 9-(4-ethoxyphenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves its interaction with specific molecular targets. It can bind to enzymes involved in DNA synthesis and repair, inhibiting their activity and leading to the disruption of cellular processes. The compound may also interact with receptors and ion channels, modulating their function and affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A purine derivative with stimulant properties.
Theophylline: A purine derivative used as a bronchodilator.
Adenine: A purine base found in nucleic acids.
Uniqueness
What sets 9-(4-ethoxyphenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione apart is its unique combination of substituents and fused ring structure, which confer distinct chemical properties and potential applications. Its ability to undergo a variety of chemical reactions and its potential as a therapeutic agent make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
9-(4-ethoxyphenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3/c1-6-30-17-9-7-16(8-10-17)25-12-15(4)13-26-18-19(23-21(25)26)24(5)22(29)27(20(18)28)11-14(2)3/h7-10,15H,2,6,11-13H2,1,3-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSPOGBSEWVVAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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